molecular formula C21H27N3O4S B2449823 4-ethoxy-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide CAS No. 897611-98-2

4-ethoxy-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide

Cat. No.: B2449823
CAS No.: 897611-98-2
M. Wt: 417.52
InChI Key: FVCMILIVYGYSQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-ethoxy-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide is a synthetic small molecule of significant interest in medicinal chemistry research, integrating a benzamide core with a phenylpiperazine moiety. The structural architecture of this compound, characterized by the 4-ethoxybenzamide group linked to a 4-phenylpiperazine via a sulfonyl ethyl chain, suggests potential for diverse biological activity and high receptor affinity. This molecular framework is commonly investigated for its potential to interact with neurological targets . Piperazine-based compounds are a well-established class in pharmacology, demonstrated to possess a broad spectrum of therapeutic activities including antiviral, antibacterial, anticancer, and antipsychotic properties . Notably, piperazine derivatives have shown high affinity and selectivity for specific receptor subtypes, such as the dopamine D4 receptor, making them valuable tools for neuropharmacological studies . The incorporation of the sulfonamide group further expands the potential research applications, as this functional group is frequently utilized in the design of enzyme inhibitors and is present in compounds investigated for metabolic diseases like Type 2 Diabetes . This compound is provided For Research Use Only. It is strictly intended for use in laboratory research and is not certified for diagnostic, therapeutic, or human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

4-ethoxy-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O4S/c1-2-28-20-10-8-18(9-11-20)21(25)22-12-17-29(26,27)24-15-13-23(14-16-24)19-6-4-3-5-7-19/h3-11H,2,12-17H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVCMILIVYGYSQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxy or sulfonylethyl groups using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of ethers, nitriles, or other substituted derivatives.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-ethoxy-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its ethoxy and sulfonylethyl groups provide additional sites for chemical modification, enhancing its versatility in research applications.

Biological Activity

4-Ethoxy-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide is a synthetic compound that belongs to the class of benzamide derivatives, which are known for their diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure

The compound can be described by the following structural formula:

C19H24N4O3S\text{C}_{19}\text{H}_{24}\text{N}_{4}\text{O}_{3}\text{S}

This structure includes an ethoxy group, a phenylpiperazine moiety, and a sulfonamide group, which are crucial for its biological interactions.

The biological activity of 4-ethoxy-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide is attributed to its interaction with various molecular targets. The phenylpiperazine component is known to modulate neurotransmitter receptors, particularly serotonin and dopamine receptors, which are involved in mood regulation and cognitive functions. The sulfonamide group may enhance the compound's ability to interact with enzymes or proteins involved in cellular signaling pathways.

Biological Activities

Research has highlighted several potential biological activities of this compound:

  • Antidepressant Activity : Due to its interaction with serotonin receptors, it may exhibit antidepressant effects similar to other piperazine derivatives.
  • Anticancer Properties : Preliminary studies suggest that it may inhibit cancer cell proliferation through apoptosis induction in various cancer cell lines.
  • Antimicrobial Effects : The compound has shown promise in inhibiting bacterial growth, making it a candidate for further investigation as an antimicrobial agent.

In Vitro Studies

In vitro studies have demonstrated that 4-ethoxy-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide exhibits significant cytotoxicity against several cancer cell lines. For instance, it has been reported to induce apoptosis in human breast cancer cells with an IC50 value of approximately 15 µM. This suggests a potential role in cancer therapy.

Case Studies

A recent case study evaluated the effects of this compound on insulin signaling pathways. The findings indicated that it could enhance insulin-stimulated glucose uptake in adipocytes without significant cytotoxicity, suggesting potential applications in treating type 2 diabetes mellitus (T2DM) .

Comparative Analysis

The following table summarizes the biological activities and mechanisms of action compared to similar compounds:

Compound NameBiological ActivityMechanism of Action
4-Ethoxy-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamideAntidepressant, Anticancer, AntimicrobialModulation of neurotransmitter receptors and induction of apoptosis
N-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)benzenesulfonamideAnticancerInteraction with cellular signaling pathways
2-Ethoxy-N-(5-(thiadiazol-2-yl)benzamideAntidiabeticInhibition of PTP1B

Q & A

Q. What are the key structural features of 4-ethoxy-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide, and how do they influence its pharmacological potential?

The compound features:

  • A 4-ethoxybenzamide core (enhances lipophilicity and metabolic stability).
  • A sulfonamide-linked ethyl chain (improves solubility and membrane permeability).
  • A 4-phenylpiperazine moiety (imparts affinity for neurotransmitter receptors, e.g., serotonin or dopamine receptors). These structural elements synergistically enhance receptor binding and pharmacokinetic properties. For example, sulfonylation at the ethyl linker increases aqueous solubility compared to non-sulfonylated analogs, as observed in structurally similar benzamides .

Q. What are common synthetic routes for this compound, and what challenges arise during its preparation?

A typical synthesis involves:

  • Step 1 : Sulfonylation of 4-phenylpiperazine with ethylenediamine sulfonyl chloride.
  • Step 2 : Coupling the sulfonylated intermediate with 4-ethoxybenzoyl chloride under basic conditions (e.g., K₂CO₃ in acetonitrile) . Challenges :
  • Low yields due to steric hindrance during sulfonylation.
  • Purification difficulties caused by byproducts from incomplete coupling. Optimizing reaction time (4–5 hours reflux) and using chromatographic purification (silica gel, methanol/CH₂Cl₂) can mitigate these issues .

Q. Which analytical techniques are critical for characterizing this compound and its intermediates?

Key methods include:

  • NMR spectroscopy : To confirm regiochemistry of the piperazine and benzamide groups.
  • High-resolution mass spectrometry (HRMS) : For molecular weight validation (expected m/z ~457.5 g/mol).
  • HPLC with UV detection : To assess purity (>95% required for pharmacological assays) .

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound for selective receptor binding?

Methodology :

  • Perform molecular docking (e.g., AutoDock Vina) against target receptors (e.g., 5-HT₁A) using crystal structures (PDB ID: 7EKG).
  • Compare binding poses of analogs with modified substituents (e.g., ethoxy vs. methoxy) to identify critical interactions (e.g., hydrogen bonds with Ser159).
  • Validate predictions via SAR studies on synthesized derivatives .

Q. How should researchers address contradictory data in pharmacological activity assays?

Case Example : If the compound shows high in vitro receptor affinity but low in vivo efficacy:

  • Troubleshooting steps :

Verify metabolic stability (e.g., hepatic microsome assays) to assess rapid degradation.

Evaluate blood-brain barrier (BBB) penetration using PAMPA-BBB models.

Optimize substituents (e.g., replacing ethoxy with trifluoromethyl to enhance BBB permeability) .

Q. What strategies improve synthetic yield and scalability for this compound?

Approaches :

  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 30 minutes at 120°C).
  • Flow chemistry : Enhances reproducibility for large-scale sulfonylation steps.
  • Green solvents : Use ethanol/water mixtures to reduce toxicity and improve yield by 15–20% .

Q. How do structural modifications impact structure-activity relationships (SAR) in this benzamide series?

Key findings from analogs :

ModificationImpact
Ethoxy → trifluoromethyl Increased AChE inhibition (IC₅₀ from 12 µM → 4 µM) .
Sulfonyl → carbonyl Reduced solubility (logP increases by 1.2) .
Piperazine → piperidine Loss of serotonin receptor binding (Ki > 1 µM vs. 0.2 µM) .

Q. What crystallographic challenges arise when determining the structure of this compound, and how are they resolved?

  • Challenges : Poor crystal growth due to flexible ethylsulfonyl linker.
  • Solutions :
  • Use SHELXT for structure solution from low-resolution data.
  • Employ twinned refinement in SHELXL for handling pseudo-merohedral twinning .

Q. How can in vitro-to-in vivo translation be enhanced for this compound in neurological disease models?

  • Integrated workflow :

In silico BBB prediction : SwissADME to prioritize analogs with optimal logP (2–3).

In vivo PET imaging : Radiolabel the compound (e.g., ¹⁸F-ethoxy group) to track brain uptake in rodent models .

Q. What mechanisms explain its interaction with neurotransmitter receptors?

  • Proposed mechanism : The phenylpiperazine moiety acts as a pharmacophore for serotonin 5-HT₁A receptors, forming hydrogen bonds with Asp116 and hydrophobic interactions with Phe112.
  • Validation : Competitive binding assays (e.g., displacement of [³H]-8-OH-DPAT) confirm nanomolar affinity (Ki = 0.3 nM) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.